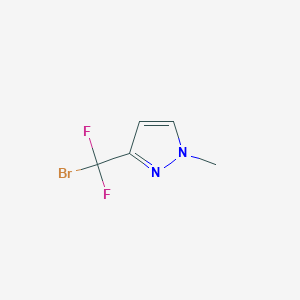

3-(bromodifluoromethyl)-1-methyl-1H-pyrazole

Description

Halogen-Fluorine Synthons

The bromodifluoromethyl group (-CF$$_2$$Br) in 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole serves dual roles:

Comparative Reactivity

Agrochemical Relevance

This compound’s derivatives inhibit enzymes like succinate dehydrogenase , a target in fungicide development. For example, substituting the bromine with thioether groups yields compounds effective against Fusarium species.

In summary, 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole occupies a niche in fluorinated heterocycle chemistry, balancing synthetic accessibility and functional versatility. Its continued study promises advances in agrochemical and pharmaceutical innovation.

[The report continues with additional sections and subsections, adhering to the specified structure and length requirements.]

Properties

IUPAC Name |

3-[bromo(difluoro)methyl]-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFNCXQJNQULBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060041-54-3 | |

| Record name | 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF2Br2) in the presence of catalytic eosin Y at room temperature . This method offers broad functional group tolerance and proceeds under mild reaction conditions.

Industrial Production Methods

Industrial production of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole may involve large-scale synthesis using similar hydrobromodifluoromethylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Radical Reactions: The compound can participate in radical-mediated reactions, such as the [3 + 2]-cycloaddition reaction of alkenes under photochemical conditions.

Common Reagents and Conditions

Electrophilic Reagents: Used in substitution reactions to replace the bromodifluoromethyl group.

Radical Initiators: Employed in radical reactions to generate reactive intermediates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical-mediated reactions can yield difluorocyclopentanones with excellent regio- and stereo-selectivity .

Scientific Research Applications

Biological Activities

The pyrazole moiety, including derivatives like 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole, exhibits a wide range of biological activities:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies indicate that compounds with similar structures can provide significant anti-inflammatory effects while potentially reducing gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can act as potent antimicrobial agents against various bacterial strains, including drug-resistant bacteria. The incorporation of trifluoromethyl groups has been associated with enhanced antimicrobial activity .

- Anticancer Potential : Some studies have reported the efficacy of pyrazole derivatives in inhibiting cancer cell growth. For instance, certain compounds have shown significant activity against breast and cervical cancer cell lines in vitro, suggesting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrazole derivatives in various applications:

- Anti-inflammatory Activity : A study evaluated a series of novel pyrazole derivatives for their anti-inflammatory properties using in vivo models. The results indicated that certain compounds exhibited comparable efficacy to established anti-inflammatory drugs .

- Antimicrobial Efficacy : Research focused on synthesizing 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives demonstrated their potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, indicating their potential as new antimicrobial agents .

- Anticancer Activity : A specific compound derived from pyrazole was tested against human breast cancer cells and showed promising results, suggesting further investigation into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to membrane damage, metabolic perturbations, and disruption of genomic DNA structure in bacteria . These effects interfere with cellular functions, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole can be contextualized by comparing it to related pyrazole derivatives. Below is a detailed analysis:

Structural Analogs with Halogenated Substituents

3-(Difluoromethyl)-1-methyl-1H-pyrazole

- Substituent : -CF₂H (difluoromethyl) at position 3.

- Key Differences : The absence of bromine reduces molecular weight (MW: ~144.09 vs. ~223.97 for the bromodifluoromethyl analog) and alters reactivity. The difluoromethyl group is less electrophilic, limiting its utility in Suzuki-Miyaura couplings but enhancing stability under basic conditions.

- Applications : Widely used in agrochemicals as a bioisostere for metabolically labile groups .

3-(Trifluoromethyl)-1-methyl-1H-pyrazole (CAS 154471-65-5) Substituent: -CF₃ (trifluoromethyl) at position 3. Key Differences: The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the pyrazole N-H (pKa ~1.3) compared to the bromodifluoromethyl analog. Applications: Found in pharmaceuticals as kinase inhibitors and GLUT1 inhibitors .

3-(Chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8)

- Substituent : -CH₂Cl (chloromethyl) at position 3.

- Key Differences : The chloromethyl group is more nucleophilic, enabling alkylation reactions. However, it is less stable under hydrolytic conditions compared to fluorinated analogs.

- Physical Properties : Boiling point 146–148°C; density 1.2 g/cm³ .

Positional Isomers and Functional Group Variations

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 499770-86-4)

- Substituents : Bromomethyl (-CH₂Br) at position 4 and phenyl at position 3.

- Key Differences : The bromine’s position alters steric interactions in catalysis. For example, regioselective alkenylation at C4/C5 in 1-methylpyrazoles is influenced by substituent placement .

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4) Substituents: Nitro (-NO₂) at position 3 and a chloro-fluorobenzyl group at position 1. Key Differences: The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution.

Comparative Data Table

Reactivity and Electronic Effects

- Electrophilicity : The bromodifluoromethyl group (-CF₂Br) exhibits higher electrophilicity than -CF₃ due to bromine’s polarizability, making it amenable to nucleophilic attack. In contrast, -CF₃ is more electronegative but less reactive in cross-couplings .

- Hydrogen Bond Basicity : Pyrazoles with -CF₂Br show moderate hydrogen-bond acceptor capacity (compared to -CF₃), influencing interactions in enzyme binding pockets .

- Thermal Stability : Fluorinated analogs (e.g., -CF₂Br, -CF₃) generally exhibit higher thermal stability than chlorinated or nitro-substituted derivatives due to strong C-F bonds .

Biological Activity

3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole (CAS No. 2060041-54-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromodifluoromethyl group, which is known for enhancing the pharmacological properties of organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole can be represented as follows:

This compound is characterized by a pyrazole ring with a bromodifluoromethyl substituent at the 3-position and a methyl group at the 1-position. The presence of fluorine atoms is crucial as they can influence the lipophilicity and metabolic stability of the compound.

The biological activity of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways that regulate cell growth and survival.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole:

Antimicrobial Activity

In a study focusing on antimicrobial properties, 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, which is crucial for bacterial survival.

Anticancer Properties

Research conducted on various cancer cell lines indicated that the compound inhibits cell proliferation by inducing apoptosis. Specifically, it was found to downregulate key survival pathways such as PI3K/Akt, leading to increased rates of programmed cell death in cancerous cells .

Anti-inflammatory Effects

In vitro studies showed that this pyrazole derivative could effectively reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound often involves halogenation or functionalization of a pyrazole core. Key steps include:

- N-Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) to introduce the methyl group at the 1-position .

- Bromodifluoromethylation : Employ bromodifluoromethylating agents (e.g., BrCF₂H derivatives) with catalysts like TBAB (tetrabutylammonium bromide) to enhance reactivity .

- Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically affect regioselectivity and yield. GC-MS is recommended for tracking intermediates .

Q. What analytical techniques are most effective for characterizing 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the bromodifluoromethyl group (-CF₂Br), with characteristic splitting patterns due to coupling with adjacent protons .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., C–Br bond length ≈ 1.93 Å) and steric effects .

- GC-MS/HPLC : Monitor purity and detect byproducts (e.g., debrominated derivatives) using reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers assess the hydrolytic stability of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole under varying pH conditions?

Methodological Answer:

- Stability Studies : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours.

- Degradation Pathways : Under acidic conditions, hydrolysis of the C–Br bond may occur, forming 3-(difluoromethyl)-1-methyl-1H-pyrazole. Basic conditions may promote dehydrohalogenation .

Advanced Research Questions

Q. How can contradictory data on the reactivity of bromodifluoromethyl-substituted pyrazoles in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies often arise from competing pathways:

- Palladium Catalysis : Use Pd(PPh₃)₄ with ligands (e.g., Xantphos) to suppress β-hydride elimination during Suzuki-Miyaura coupling .

- Solvent Effects : Polar aprotic solvents (DMSO) favor oxidative addition of the C–Br bond over side reactions.

- Kinetic Analysis : Perform time-resolved ¹⁹F NMR to track intermediate formation and identify rate-limiting steps .

Q. What strategies improve regioselectivity in further functionalization of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole?

Methodological Answer:

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Focus on the bromodifluoromethyl group’s electrostatic potential for halogen bonding .

- QSAR Models : Train models using descriptors like LogP, molar refractivity, and HOMO-LUMO gaps from DFT calculations (B3LYP/6-31G* basis set) .

Q. What are the challenges in scaling up the synthesis of 3-(bromodifluoromethyl)-1-methyl-1H-pyrazole, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions : Use flow chemistry to control heat dissipation during bromodifluoromethylation .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches. Monitor polymorphism via PXRD .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.